Ngawzvynuuhvjq-uhfffaoysa-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ngawzvynuuhvjq-uhfffaoysa- is a chemical compound with a unique structure and properties. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s molecular structure and characteristics make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ngawzvynuuhvjq-uhfffaoysa- involves several steps, including the use of specific reagents and reaction conditions. The synthetic routes typically involve the combination of precursor molecules under controlled conditions to form the desired compound. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: Industrial production of Ngawzvynuuhvjq-uhfffaoysa- often involves large-scale chemical processes. These processes are designed to maximize yield and minimize costs. The use of catalysts, optimized reaction conditions, and continuous production methods are common in industrial settings to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Ngawzvynuuhvjq-uhfffaoysa- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics.
Common Reagents and Conditions: Common reagents used in the reactions of Ngawzvynuuhvjq-uhfffaoysa- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of Ngawzvynuuhvjq-uhfffaoysa- depend on the specific reagents and conditions used. These products can include various derivatives with altered chemical and physical properties, making them suitable for different applications.
Scientific Research Applications
Ngawzvynuuhvjq-uhfffaoysa- has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various reactions. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, Ngawzvynuuhvjq-uhfffaoysa- is investigated for its therapeutic potential and its role in drug development. In industry, the compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ngawzvynuuhvjq-uhfffaoysa- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
Properties
Molecular Formula |
C7H10N2O2S |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-ethylsulfanyl-5-methoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O2S/c1-3-12-7-8-4-5(11-2)6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10) |
InChI Key |
NGAWZVYNUUHVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=O)N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.